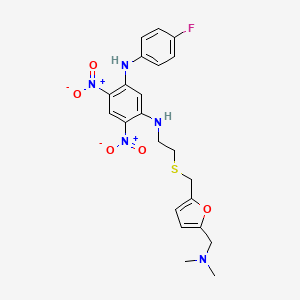

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-(4-fluorophenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Benzoldiammin, N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(4-fluorophenyl)- ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die verschiedene funktionelle Gruppen vereint.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,3-Benzoldiammin, N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(4-fluorophenyl)- umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der Prozess beginnt typischerweise mit der Herstellung der Kernstruktur von 1,3-Benzoldiammin, gefolgt von der Einführung der Dimethylamino-, Furanyl-, Thioethyl-, Dinitro- und Fluorphenylgruppen durch eine Reihe von Substitutions- und Additionsreaktionen. Jeder Schritt muss sorgfältig kontrolliert werden, um die korrekte Platzierung der funktionellen Gruppen zu gewährleisten und unerwünschte Nebenreaktionen zu vermeiden.

Industrielle Produktionsmethoden

In einem industriellen Umfeld würde die Produktion dieser Verbindung wahrscheinlich große Batch- oder kontinuierliche Verfahren umfassen. Diese Methoden würden automatisierte Systeme nutzen, um Reaktionsbedingungen wie Temperatur, Druck und Reagenzienkonzentrationen präzise zu kontrollieren. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungsverfahren wäre unerlässlich, um hohe Ausbeuten und Reinheit zu erreichen.

Analyse Chemischer Reaktionen

Reaktionstypen

1,3-Benzoldiammin, N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(4-fluorophenyl)- kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann je nach den verwendeten Bedingungen und Reagenzien zu verschiedenen Produkten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Nitrogruppen angreifen und sie in Amine umwandeln.

Substitution: Die aromatischen Ringe und andere funktionelle Gruppen können an Substitutionsreaktionen teilnehmen, wodurch eine weitere Modifikation der Verbindung ermöglicht wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden typischerweise Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Halogene (Cl2, Br2) und Nitriermittel (HNO3).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Chinone liefern, während die Reduktion von Nitrogruppen zu entsprechenden Aminen führt.

Wissenschaftliche Forschungsanwendungen

1,3-Benzoldiammin, N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(4-fluorophenyl)- hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.

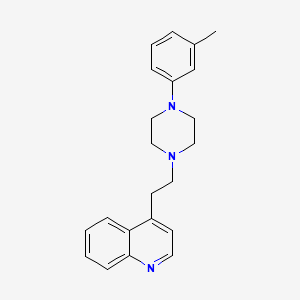

Biologie: Wird auf sein Potenzial als biochemische Sonde oder Inhibitor in verschiedenen biologischen Signalwegen untersucht.

Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften, einschließlich Antikrebs- und entzündungshemmender Wirkungen, untersucht.

Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den 1,3-Benzoldiammin, N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(4-fluorophenyl)- seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen. Die verschiedenen funktionellen Gruppen der Verbindung ermöglichen es ihr, an Enzyme, Rezeptoren und andere Proteine zu binden und deren Aktivität zu modulieren. Dies kann zu Veränderungen in zellulären Signalwegen führen, die letztendlich biologische Prozesse wie Zellwachstum, -differenzierung und -apoptose beeinflussen.

Wirkmechanismus

The mechanism by which 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(4-fluorophenyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other proteins. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

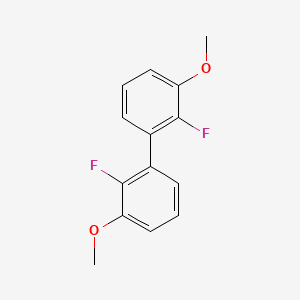

1,3-Benzoldiammin, 2-methyl-: Ähnlich in der Struktur, aber es fehlen die zusätzlichen funktionellen Gruppen, die in der Zielverbindung vorhanden sind.

1,3-Benzoldiammin, 4-methyl-: Eine weitere Variante mit einem anderen Substitutionsschema am Benzolring.

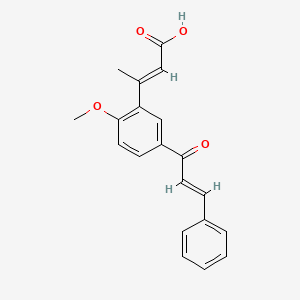

1,3-Benzoldiammin, 5-nitro-: Enthält eine Nitrogruppe, unterscheidet sich aber in anderen Substituenten.

Einzigartigkeit

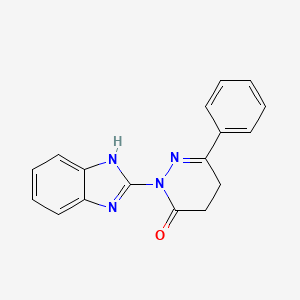

1,3-Benzoldiammin, N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(4-fluorophenyl)- ist aufgrund seiner Kombination aus mehreren funktionellen Gruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen, einzigartig. Dies macht es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen und bietet Möglichkeiten für die Entwicklung neuer Materialien und Therapeutika.

Eigenschaften

CAS-Nummer |

142744-28-3 |

|---|---|

Molekularformel |

C22H24FN5O5S |

Molekulargewicht |

489.5 g/mol |

IUPAC-Name |

1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-3-N-(4-fluorophenyl)-4,6-dinitrobenzene-1,3-diamine |

InChI |

InChI=1S/C22H24FN5O5S/c1-26(2)13-17-7-8-18(33-17)14-34-10-9-24-19-11-20(25-16-5-3-15(23)4-6-16)22(28(31)32)12-21(19)27(29)30/h3-8,11-12,24-25H,9-10,13-14H2,1-2H3 |

InChI-Schlüssel |

YXBRWTPSYYDWIO-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CC1=CC=C(O1)CSCCNC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NC3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.